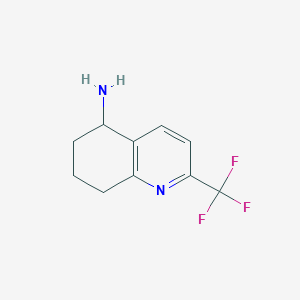

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine

Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine is a fluorinated tetrahydroquinoline derivative characterized by a trifluoromethyl (-CF₃) substituent at position 2 and a primary amine (-NH₂) at position 5 of the partially saturated quinoline scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the tetrahydroquinoline core contributes to conformational flexibility.

Structure

3D Structure

Properties

Molecular Formula |

C10H11F3N2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h4-5,7H,1-3,14H2 |

InChI Key |

VZPXCLWPQWQQOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)N=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a catalyst, such as copper(I) iodide (CuI), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency. Additionally, the scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often required to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the tetrahydroquinoline structure exhibit a variety of biological activities. Notably, 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine has been studied for its:

- Anticancer Properties : The compound has shown promise in inducing cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa) and ovarian carcinoma (A2780). Its mechanism appears to involve the induction of oxidative stress within cancer cells, making it a potential candidate for chemotherapy .

- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like properties, possibly through modulation of neurotransmitter systems.

Pharmacological Applications

The ongoing research into the pharmacological properties of this compound continues to reveal new therapeutic applications:

- Cancer Treatment : The ability to selectively induce apoptosis in cancer cells while sparing normal cells positions this compound as a potential lead in developing novel anticancer therapies .

- Cardiovascular Disorders : The compound's interaction with cyclic guanosine monophosphate (cGMP) signaling pathways suggests it could be used in treating cardiovascular diseases by acting as an activator of soluble guanylate cyclase .

- Antimicrobial Activity : There is evidence that tetrahydroquinoline derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-5,6,7,8-tetrahydroquinoline | Lacks trifluoromethyl group | Different pharmacological profiles |

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline | Trifluoromethyl at position 3 | Altered receptor binding characteristics |

| 7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline | Methyl substitution at position 7 | Potentially different metabolic pathways |

| 4-(Trifluoromethyl)-quinoline | Quinoline core with trifluoromethyl at position 4 | Different biological activity due to ring structure |

This table illustrates how structural variations can significantly influence the biological activity and therapeutic potential of related compounds.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines. Results indicated significant cytotoxicity correlated with increased levels of reactive oxygen species (ROS), suggesting a mechanism involving mitochondrial dysfunction .

- Chiral Synthesis and Efficacy : Research on enantiomers of tetrahydroquinoline derivatives revealed differences in cytotoxicity based on stereochemistry. This emphasizes the importance of chirality in drug design and efficacy in targeting specific biological pathways .

- Innovative Therapeutic Strategies : The exploration into combining this compound with existing therapies for pulmonary hypertension shows promise for enhanced treatment regimens that could improve patient outcomes .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Tetrahydroquinoline Scaffold

The trifluoromethyl group and amine position critically differentiate this compound from analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons

Impact of Substituent Electronic and Steric Properties

- Trifluoromethyl vs. Methyl : The -CF₃ group is strongly electron-withdrawing, reducing basicity of the amine and increasing resistance to oxidative metabolism compared to -CH₃ analogs .

- Saturation: The tetrahydroquinoline scaffold (partially saturated) confers conformational flexibility over planar quinolines, possibly improving membrane permeability .

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine is a compound characterized by its unique tetrahydroquinoline core and a trifluoromethyl group at the second position. This structural configuration is significant for its biological activity and potential therapeutic applications. The compound has garnered attention in medicinal chemistry due to its diverse biological properties and ability to interact with various biological targets.

The molecular formula of this compound is CHFN, with a molecular weight of approximately 216.20 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability and efficacy in therapeutic contexts.

Biological Activity Overview

Research indicates that compounds containing the tetrahydroquinoline structure exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that tetrahydroquinoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Effects : The compound has been investigated for its ability to inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in various cancer cell lines.

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Modulation of Receptor Activity : The compound interacts with various receptors, influencing physiological processes such as inflammation and immune response.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly alters the pharmacological profile of this compound compared to its analogs. For instance:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-5,6,7,8-tetrahydroquinoline | Lacks trifluoromethyl group | Exhibits different pharmacological profiles |

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline | Trifluoromethyl at position 3 | May show altered receptor binding characteristics |

| 7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline | Methyl substitution at position 7 | Potentially different metabolic pathways |

| 4-(Trifluoromethyl)-quinoline | Quinoline core with trifluoromethyl at position 4 | Different biological activity due to ring structure |

This table illustrates how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of various tetrahydroquinoline derivatives on cancer cell lines. Results indicated that certain compounds exhibited IC50 values as low as 0.6 μM against specific cancer types .

- Neuroprotection : Research focusing on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cells by up to 80%, suggesting its potential use in treating neurodegenerative disorders .

- Receptor Modulation : Fragment-based screening identified multiple protein targets for the compound, demonstrating its ability to modulate receptor activity relevant to inflammation and immune responses. This was evidenced by significant reductions in inflammatory cytokine levels upon treatment .

Q & A

Q. What are the common synthetic routes for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine?

The synthesis typically involves multi-step organic reactions, leveraging cyclization or functional group transformations. Key methods include:

- Cyclization of precursors : Reacting trifluoromethyl-substituted aniline derivatives with cyclic ketones or aldehydes under acidic or catalytic conditions. For example, 3-(trifluoromethyl)aniline can undergo cyclization with appropriate reagents to form the tetrahydroquinoline core .

- Reductive amination : Introducing the amine group at the 5-position via catalytic hydrogenation or LiAlH₄ reduction of imine intermediates .

- Substitution reactions : Alkyl halides or nucleophiles can modify the trifluoromethyl group or amine functionality .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, reflux | 60-75 | |

| Reductive Amination | LiAlH₄, anhydrous ether | 45-65 | |

| N-Alkylation | NaH, alkyl halides | 70-85 |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydrogen and carbon environments, confirming the tetrahydroquinoline scaffold and trifluoromethyl/amine positions. For example, the amine proton appears as a broad singlet near δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₀H₁₁F₃N₂, MW = 216.20 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen-bonding interactions in solid-state structures .

- Chiral HPLC : Essential for determining enantiomeric purity in stereoselective syntheses .

Q. What biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally related tetrahydroquinolines exhibit:

- Antimicrobial activity : Inhibition of bacterial growth (e.g., Staphylococcus aureus) via disruption of membrane integrity .

- Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through kinase inhibition .

- Antiplasmodial effects : Activity against Plasmodium falciparum by targeting heme detoxification pathways .

Advanced Research Questions

Q. How does the trifluoromethyl group influence chemical reactivity and bioactivity?

- Electronic effects : The -CF₃ group is electron-withdrawing, increasing electrophilicity at adjacent positions and stabilizing intermediates in substitution reactions .

- Bioactivity enhancement : Fluorine atoms improve metabolic stability and membrane permeability, critical for drug-likeness. For example, -CF₃ derivatives show 3–5× higher in vitro potency than non-fluorinated analogs .

- Synthetic challenges : Fluorine’s electronegativity complicates regioselective functionalization, requiring careful optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. What challenges arise in achieving stereochemical purity during synthesis?

- Racemization risks : The amine group at the 5-position is prone to inversion under basic or high-temperature conditions. Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) mitigates this .

- Resolution methods : Diastereomeric salt formation with tartaric acid derivatives or enzymatic resolution (e.g., lipases) achieves >95% enantiomeric excess .

Q. How can researchers resolve contradictions in reported biological data?

- Reproducibility checks : Validate assay conditions (e.g., cell line viability, compound solubility in DMSO/PBS) across independent labs .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .

- Meta-analysis : Compare structural analogs (e.g., 3-CF₃ vs. 2-CF₃ derivatives) to isolate substituent-specific effects .

Q. What methodological considerations are critical for catalytic applications?

- Ligand design : The tetrahydroquinoline scaffold coordinates transition metals (e.g., Ir, Fe) for catalysis. Substituents like -CF₃ tune steric and electronic properties, impacting catalytic efficiency in reactions such as ε-caprolactone polymerization .

- Reaction optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and co-catalysts (e.g., Grubbs’ catalyst) to maximize turnover numbers .

Q. Table 2: Key Data Gaps and Future Research Directions

| Research Gap | Proposed Methodology | Expected Outcome |

|---|---|---|

| In vivo toxicity | Rodent pharmacokinetic studies | Establish safe dosing thresholds |

| Target identification | Chemoproteomics (e.g., ABPP) | Map protein interaction networks |

| Scalable synthesis | Flow chemistry optimization | Improve yield (>80%) and reduce waste |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.